molecular formula C48H76O19 B1244895 Acankoreoside A

Acankoreoside A

Cat. No. B1244895
M. Wt: 957.1 g/mol
InChI Key: OSXJYFIVZQMFMF-ATHBPGJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acankoreoside A is a natural product found in Eleutherococcus senticosus, Schefflera heptaphylla, and other organisms with data available.

Scientific Research Applications

Neuroprotective Effects

Acankoreoside A has shown significant protective effects on cerebral infarction in rats. Studies indicate that it reduces the water content in the brain and improves brain morphology in cases of focal cerebral ischemia, suggesting potential applications in stroke treatment or prevention (Yook Chang-soo, 2010).

Anti-Inflammatory Properties

Acankoreoside A is part of a family of lupane triterpenoids with notable anti-inflammatory properties. It inhibits cytokine release from activated macrophages, indicating its potential use in managing inflammation-related conditions. Other acankoreosides, like acankoreoside B and D, also exhibit similar anti-inflammatory effects (C. Bailly, 2021).

Cytotoxic Activity

Acankoreoside A and its derivatives have been evaluated for cytotoxic activities against various cancer cell lines. For instance, acankoreoside I showed growth inhibitory effects in lung, breast, and leukemia cell lines, suggesting potential applications in cancer treatment (N. X. Nhiem et al., 2009).

Promotion of Hair Growth

A study on acankoreoside J, a derivative of Acankoreoside A, demonstrated its ability to promote hair growth by promoting cell cycle progression of dermal papilla cells. This indicates potential applications in treating hair loss or promoting hair growth (Sang-cheol Kim et al., 2012).

Traditional Chinese Medicine Applications

In traditional Chinese medicine, compounds like Acankoreoside A have been used in treatments for rheumatism, arthritis, and other inflammatory conditions. They are also considered for strengthening bones and protecting the liver and kidneys, showcasing their versatility in traditional medicine practices (C. Bailly, 2021).

properties

Product Name

Acankoreoside A

Molecular Formula

C48H76O19

Molecular Weight

957.1 g/mol

IUPAC Name

(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bR)-3a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-9-hydroxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid

InChI

InChI=1S/C48H76O19/c1-20(2)22-10-15-48(17-16-45(5)23(29(22)48)8-9-26-44(4)13-12-28(50)47(7,42(59)60)27(44)11-14-46(26,45)6)43(61)67-41-36(57)33(54)31(52)25(65-41)19-62-39-37(58)34(55)38(24(18-49)64-39)66-40-35(56)32(53)30(51)21(3)63-40/h21-41,49-58H,1,8-19H2,2-7H3,(H,59,60)/t21-,22-,23+,24+,25+,26+,27+,28+,29+,30-,31+,32+,33-,34+,35+,36+,37+,38+,39+,40-,41-,44+,45+,46+,47-,48-/m0/s1

InChI Key

OSXJYFIVZQMFMF-ATHBPGJJSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)C(=O)O)O)C)C(=C)C)O)O)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C(=O)O)O)C)C(=C)C)O)O)O)CO)O)O)O

synonyms

acankoreoside A

Origin of Product

United States

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